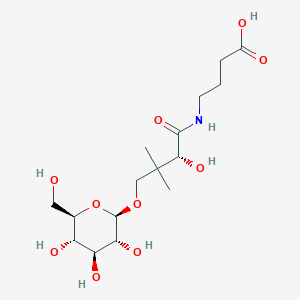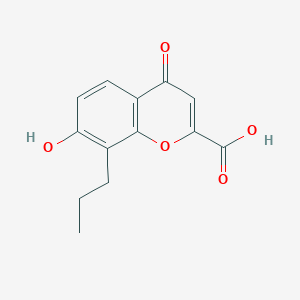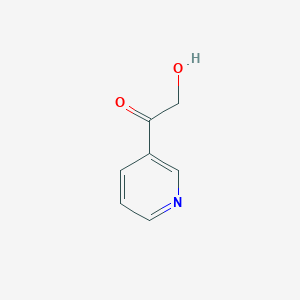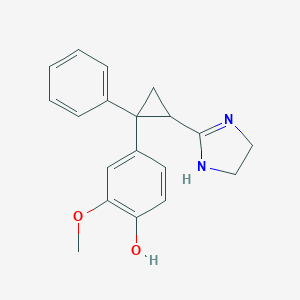
Hopantenic acid glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hopantenic acid glucoside, also known as pantogam or hopantenate, is a water-soluble derivative of hopantenic acid. It is a nootropic drug that is widely used in Russia and other European countries to enhance cognitive function, reduce anxiety and depression, and improve memory. Hopantenic acid glucoside has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The exact mechanism of action of hopantenic acid glucoside is not fully understood. However, it is believed to act as a GABA agonist, which enhances the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and reducing anxiety. By enhancing GABA activity, hopantenic acid glucoside may reduce anxiety and enhance cognitive function.
Biochemical and Physiological Effects:
Hopantenic acid glucoside has been shown to have a number of biochemical and physiological effects. It has been shown to increase the synthesis of phospholipids, which are essential components of cell membranes. It also increases the activity of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, hopantenic acid glucoside has been shown to increase the levels of ATP, the primary energy source for cells.
Avantages Et Limitations Des Expériences En Laboratoire
Hopantenic acid glucoside has several advantages for lab experiments. It is highly soluble in water, which makes it easy to administer to animals. It is also relatively safe and has few side effects. However, hopantenic acid glucoside has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain a consistent level of hopantenic acid glucoside in the body during experiments.
Orientations Futures
There are several future directions for research on hopantenic acid glucoside. One area of interest is its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of hopantenic acid glucoside and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, hopantenic acid glucoside is a nootropic drug that has been extensively studied for its neuroprotective and cognitive-enhancing properties. It is synthesized by the reaction of hopantenic acid with glucose and has been shown to improve memory, attention, and learning in both animals and humans. Hopantenic acid glucoside has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its potential therapeutic effects and mechanism of action.
Méthodes De Synthèse
Hopantenic acid glucoside is synthesized by the reaction of hopantenic acid with glucose. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Hopantenic acid glucoside has been extensively studied for its neuroprotective and cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, hopantenic acid glucoside has been investigated for its potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
106083-70-9 |
|---|---|
Nom du produit |
Hopantenic acid glucoside |
Formule moléculaire |
C16H29NO10 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
4-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H29NO10/c1-16(2,13(24)14(25)17-5-3-4-9(19)20)7-26-15-12(23)11(22)10(21)8(6-18)27-15/h8,10-13,15,18,21-24H,3-7H2,1-2H3,(H,17,25)(H,19,20)/t8-,10-,11+,12-,13+,15-/m1/s1 |
Clé InChI |
FFLBVZWAGYJUDM-ZCBWMVENSA-N |
SMILES isomérique |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C(=O)NCCCC(=O)O)O |
SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
SMILES canonique |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
Autres numéros CAS |
106083-70-9 |
Synonymes |
4'-O-(beta-D-glucopyranosyl)-D-hopantenic acid HOPA beta-glucoside hopantenic acid glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)


![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

